molecular formula C16H12BrNO3 B12938558 2-Bromo-5-(2-cyanophenoxy)benzyl acetate

2-Bromo-5-(2-cyanophenoxy)benzyl acetate

Cat. No.: B12938558
M. Wt: 346.17 g/mol
InChI Key: XTSNOXAACPIEAT-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-cyanophenoxy)benzyl acetate is an organic compound with the molecular formula C16H12BrNO3 It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a cyanophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-cyanophenoxy)benzyl acetate typically involves the reaction of 2-bromo-5-hydroxybenzyl acetate with 2-cyanophenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-cyanophenoxy)benzyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl acetates with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted benzyl acetates.

Scientific Research Applications

2-Bromo-5-(2-cyanophenoxy)benzyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-cyanophenoxy)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The ortho position of the cyano group relative to the phenoxy group provides distinct steric and electronic effects, making it a valuable compound for targeted chemical synthesis and research .

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

[2-bromo-5-(2-cyanophenoxy)phenyl]methyl acetate

InChI

InChI=1S/C16H12BrNO3/c1-11(19)20-10-13-8-14(6-7-15(13)17)21-16-5-3-2-4-12(16)9-18/h2-8H,10H2,1H3

InChI Key

XTSNOXAACPIEAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Br

Origin of Product

United States

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